8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
Overview
Description
8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a chemical compound that is confirmed by NMR . It is a reference standard and high-purity natural product .
Molecular Structure Analysis
The molecular weight of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is 370.4. It is a type of compound known as coumarins. The formula is C21H22O6 .Physical And Chemical Properties Analysis
8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a powder . More specific physical and chemical properties like melting point, boiling point, density, and toxicity information are not detailed in the search results.Scientific Research Applications
Chemical Constituents and Derivatives Identification :
- Studies on traditional Chinese crude drugs like "Quiang Huo" have led to the isolation and identification of various coumarins, including derivatives of psoralen. These derivatives, with structural similarities to 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, have been explored for their chemical properties and potential applications (Kozawa, Fukumoto, Matsuyama, & Baba, 1983).
Natural Product Isolation and Analysis :
- Research on pummelo (Citrus maxima) peels has led to the separation and characterization of various coumarins, including psoralen derivatives. These studies contribute to understanding the chemical diversity in natural products and their potential pharmacological uses (Zhang, Geng, Zhu, Mu, Yu, Li, & Wang, 2017).
Pharmacological and Metabolic Studies :
- Notopterol, a compound structurally related to 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, has been studied for its effects on liver enzyme activities and metabolism. These studies help in understanding the pharmacokinetics and pharmacodynamics of similar compounds (Hasegawa, Nakamura, Watanabe, Okuyama, Ohmori, Ishikawa, & Kitada, 1999).
Photoreactivity and Therapeutic Applications :
- Investigations into the photoreactivity of various psoralen derivatives have provided insights into their therapeutic applications, especially in dermatology. The studies of psoralens' interactions with DNA and RNA under UV irradiation have implications for their use in treating skin diseases and other disorders (Isaacs, Shen, Hearst, & Rapoport, 1977).
Role in Oxidative Stress and Reactive Oxygen Species :
- Research on psoralens' ability to generate reactive oxygen species (ROS) elucidates their role in oxidative stress and potential therapeutic applications. This understanding is vital for developing treatments that utilize psoralens' photodynamic properties (Aboul‐Enein, Kladna, Kruk, Lichszteld, Michalska, & Borys, 2003).
Innovative Drug Formulations for Skin Disorders :
- Developments in nanoemulsions and hydrogel formulations for topical delivery of psoralen derivatives, including 8-methoxypsoralen, represent a significant advancement in treating skin disorders. These formulations enhance the drug's bioavailability and efficacy (Barradas, Senna, Cardoso, de Holanda e Silva, & Elias Mansur, 2018).
Historical and Evolutionary Aspects of Psoralens' Use :
- The historical and evolutionary trajectory of psoralens, from ancient remedies to modern therapeutics, has been documented. This research highlights the development of psoralen-based treatments and their significance in photomedicine (Pathak & Fitzpatrick, 1992).
properties
IUPAC Name |
9-[(2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZUSHBLPOZIC-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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